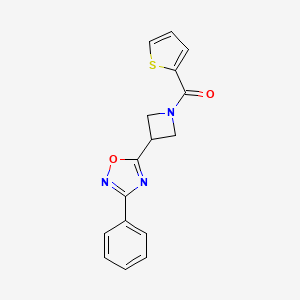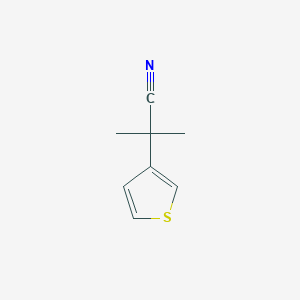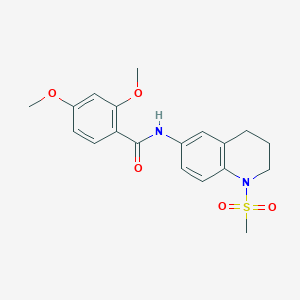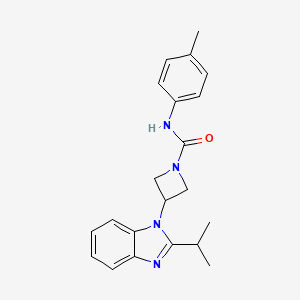
N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of azetidine derivatives. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is also believed to be inhibited by N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide through the suppression of NF-κB and MAPK signaling pathways. In neurological disorders, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to reduce the production of inflammatory cytokines, inhibit immune cell infiltration, and reduce tissue damage. In neurological disorders, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide for lab experiments is its high solubility in water, which allows for easy administration and dosing. N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide also has low toxicity and is well-tolerated in animal models. However, one limitation of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its low stability, which can lead to degradation over time. N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of interest is the potential use of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in combination with other drugs for cancer therapy. Another future direction is the investigation of the neuroprotective effects of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's. The development of more stable and bioavailable formulations of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is also an area of future research. Overall, the potential therapeutic applications of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide make it a promising compound for further investigation.
Synthesis Methods
The synthesis of N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-propan-2-ylbenzimidazole-1-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with azetidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have potential therapeutic applications in various diseases. In cancer research, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been studied extensively. N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells in inflamed tissues. In neurological disorders, N-(4-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(4-methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14(2)20-23-18-6-4-5-7-19(18)25(20)17-12-24(13-17)21(26)22-16-10-8-15(3)9-11-16/h4-11,14,17H,12-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBNTKPQSGMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

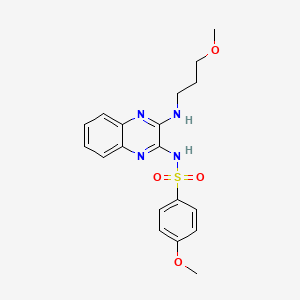
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2815495.png)


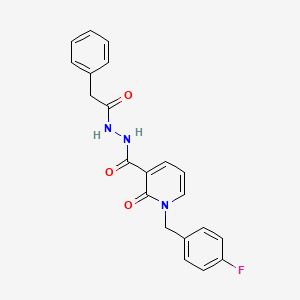
![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)
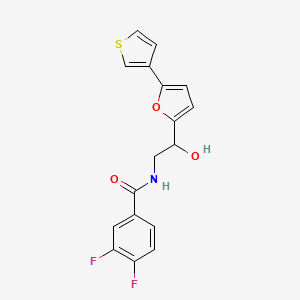
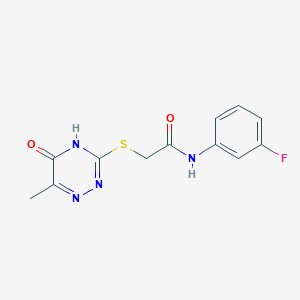
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)
![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)
